molecular formula C19H18ClN3O5 B2714756 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941979-61-9

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No. B2714756
CAS RN: 941979-61-9
M. Wt: 403.82
InChI Key: NJEFWMBTKZTEKB-UHFFFAOYSA-N
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Description

This compound is an organic molecule with the molecular formula C19H18ClN3O5. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides 2a – c, which were prepared from N - (4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The molecular weight of this compound is 403.82.

Scientific Research Applications

Synthesis and Molecular Dynamics

A series of benzamide derivatives, including compounds structurally related to 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide, were synthesized and evaluated for their antidiabetic properties. The synthesized compounds exhibited promising inhibitory activity against α-glucosidase, an enzyme implicated in diabetes management. Molecular docking and dynamic simulations supported the structure-activity relationships, highlighting the significance of specific substituents on the benzamide scaffold for biological activity (Thakral, Narang, Kumar, & Singh, 2020).

Anticonvulsant Properties

In another study, benzamide derivatives were designed, synthesized, and evaluated as potential anticonvulsant agents. These compounds showed considerable activity in models of epilepsy, suggesting their utility in the treatment of seizure disorders. Notably, one compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating a promising therapeutic profile for benzodiazepine receptor agonists (Faizi et al., 2017).

Structural Insights

A study focused on the structural and absolute configuration of benzamide derivatives, including those with a chloro, methoxy, and nitro substitution pattern similar to this compound. The research provided insights into how modifications to the benzamide structure, such as the introduction of a methoxy or hydroxy group, influence the compound's 3D configuration and potential reactivity, which could be crucial for medicinal applications (Galal et al., 2018).

Cytotoxicity and DNA Interactions

The reductive chemistry of benzamide derivatives, including those resembling this compound, was explored to understand their selective toxicity towards hypoxic cells. These compounds undergo enzymatic reduction under hypoxic conditions, leading to the formation of cytotoxic species that can form DNA interstrand crosslinks, a mechanism of action relevant to anticancer therapy (Palmer, van Zijl, Denny, & Wilson, 1995).

Microbial Interactions

Benzamide derivatives were synthesized and screened for their antimicrobial properties. These compounds exhibited significant activity against both bacterial and fungal pathogens, suggesting their potential in treating infectious diseases. The findings underscore the versatility of benzamide derivatives, like this compound, in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-28-17-8-6-13(11-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEFWMBTKZTEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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